![molecular formula C22H15ClN4O2S B460891 4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile CAS No. 664999-93-3](/img/structure/B460891.png)
4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is a complex heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired heterocyclic structure . The reaction conditions often include heating in the presence of formic acid or other cyclizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and immune responses .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-b]pyridines:
Uniqueness
2-amino-4-(3-chlorophenyl)-7,9-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[2,3-d]pyrido[3’,2’:4,5]thieno[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of multiple fused rings, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
664999-93-3 |
|---|---|
分子式 |
C22H15ClN4O2S |
分子量 |
434.9g/mol |
IUPAC 名称 |
4-amino-6-(3-chlorophenyl)-12,14-dimethyl-8-oxo-3-oxa-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),4,11(16),12,14-hexaene-5-carbonitrile |
InChI |
InChI=1S/C22H15ClN4O2S/c1-9-6-10(2)26-22-14(9)17-19(30-22)18-16(21(28)27-17)15(13(8-24)20(25)29-18)11-4-3-5-12(23)7-11/h3-7,15H,25H2,1-2H3,(H,27,28) |
InChI 键 |
GMUJKZQGVDQQSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl)C(=O)N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460808.png)
![2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460810.png)
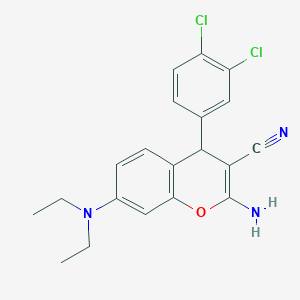
![2-Cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-2-propenethioamide](/img/structure/B460813.png)
![2-amino-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile-4-spiro-7'- (1',4'-dioxaspiro[4.5]decane)](/img/structure/B460814.png)
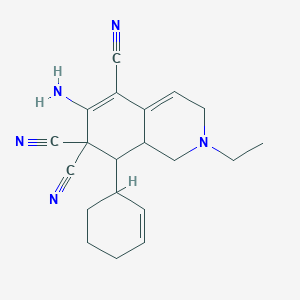
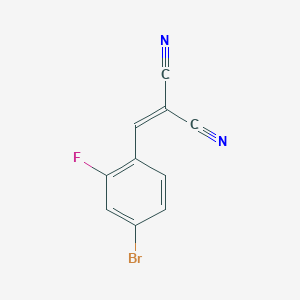
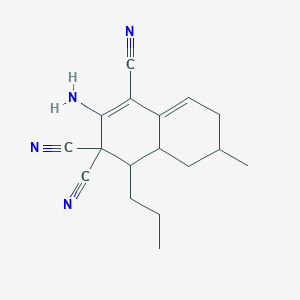
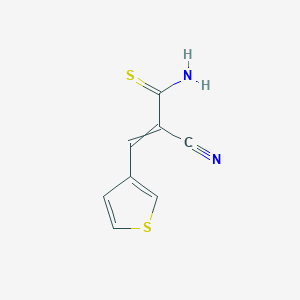
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]isoquinolinium](/img/structure/B460822.png)
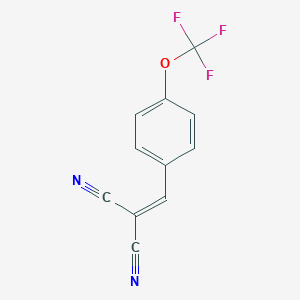
![2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B460828.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460829.png)
![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460830.png)
